(4-(Pyridin-4-yl)phenyl)boronic acid
Description
(4-(Pyridin-4-yl)phenyl)boronic acid (CAS: 1045332-30-6, molecular formula: C₁₁H₁₀BNO₂, molecular weight: 199.02 g/mol) is a boronic acid derivative featuring a pyridinyl-phenyl backbone. Its structure combines a boronic acid group with a pyridin-4-yl substituent, enabling applications in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, materials, and bioactive molecules . The compound is stored under inert gas (N₂ or Ar) at 2–8°C to prevent degradation . Key synonyms include 4-(4-Pyridyl)phenylboronic Acid and 4-Boronobiphenyl .
Properties
IUPAC Name |
(4-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVTYWFPUODTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677297 | |
| Record name | [4-(Pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045332-30-6 | |
| Record name | [4-(Pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Pyridin-4-yl)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Directed ortho-Metallation (DoM)
This method involves the regioselective lithiation of a suitably substituted pyridine or phenyl precursor, facilitated by directing groups such as methoxy or halogens, which guide the lithiation to the desired position on the aromatic ring.
- For example, lithiation of 2-chloro-6-methoxypyridine at low temperature (-78°C) with lithium diisopropylamide (LDA) followed by treatment with triisopropylborate yields 6-chloro-2-methoxypyridin-3-ylboronic acid, a structurally related heteroarylboronic acid precursor.
- The lithiation occurs ortho to the directing substituent, enabling selective functionalization at the 4-position of the pyridine ring, which is critical for synthesizing (4-(Pyridin-4-yl)phenyl)boronic acid derivatives.
Metal-Halogen Exchange
This approach uses halogenated pyridine or phenyl derivatives, which undergo halogen-lithium exchange upon treatment with strong bases such as n-butyllithium or tert-butyllithium at low temperatures (-78°C).
- For instance, 4-bromopyridine derivatives can be lithiated via halogen-lithium exchange and then reacted with triisopropylborate to afford the corresponding pyridinylboronic acid.
- This method is advantageous for its straightforwardness and applicability to a variety of halogenated substrates.
Boronation Step
After lithiation, the organolithium intermediate is treated with a boron electrophile, commonly triisopropylborate (B(OiPr)3), at low temperature. The intermediate boronate ester is then hydrolyzed with aqueous acid to yield the boronic acid.
- The reaction is typically performed at -78°C to maintain regioselectivity and prevent side reactions.
- Hydrolysis is done under acidic conditions to isolate the boronic acid in pure form.
Purification and Isolation Challenges
- Pyridinylboronic acids are amphoteric and polar, making their isolation from aqueous media challenging.
- Precipitation is the primary method for purification since chromatographic techniques are often ineffective due to the compound's polarity and sensitivity.
- Careful control of pH and temperature during workup is critical to maximize yield and purity.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation via DoM | LDA, THF, -78°C | 29-39 | Yield depends on substrate and handling |
| Lithiation via Metal-Halogen Exchange | n-BuLi or t-BuLi, THF, -78°C | 29-65 | Higher yields with optimized conditions |
| Boronation | Triisopropylborate, -78°C, then acidic hydrolysis | - | Critical step for boronic acid formation |
| Purification | Precipitation | - | Chromatography difficult; precipitation preferred |
Alternative Synthetic Routes
- Multi-component syntheses involving alkoxyallenes and nitriles have been explored for pyridin-4-yl derivatives but are less common for direct boronic acid preparation.
- Palladium-catalyzed Suzuki coupling reactions are often used downstream to couple this compound with aryl halides to form biaryl systems.
Summary of Key Research Findings
- The lithiation-boronation sequence remains the most reliable and widely used method for synthesizing this compound.
- Both directed ortho-metallation and metal-halogen exchange have been successfully applied, with the choice depending on substrate availability and desired substitution pattern.
- Purification by precipitation is necessary due to the compound's amphoteric nature.
- Yields vary but generally range from moderate to good (29-65%) depending on reaction conditions and substrate.
- These boronic acids are critical intermediates in Suzuki cross-coupling for the synthesis of complex heterobiaryl compounds with medicinal and material applications.
Chemical Reactions Analysis
(4-(Pyridin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic esters or alcohols.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₀BNO₂
- Molecular Weight : Approximately 223.1 g/mol
- Structure : The compound consists of a pyridine ring attached to a phenyl group, with a boronic acid functional group that allows for reversible binding to diols.
Organic Synthesis
(4-(Pyridin-4-yl)phenyl)boronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules.
- Reactions :
- Suzuki-Miyaura Coupling : It reacts with organic halides in the presence of palladium catalysts to form biaryl compounds.
- Oxidation and Reduction : The compound can undergo oxidation to yield phenolic compounds or reduction to form boronic esters.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds used in pharmaceuticals |
| Oxidation | Converts to phenols or quinones |
| Reduction | Produces boronic esters or alcohols |
Medicinal Chemistry
The compound exhibits biological activity, particularly as an inhibitor of serine proteases, making it a candidate for drug development.
- Enzyme Inhibition : It forms covalent bonds with serine residues in enzymes like chymotrypsin and trypsin, inhibiting their activity.
- Drug Development : It serves as a building block for synthesizing biologically active molecules, including potential cancer therapies.
Material Science
This compound is also explored for its applications in developing advanced materials, including:
- Organic Electronics : Its unique structure allows it to participate in hydrogen bonding, influencing material properties.
- Nanomaterials : It is used in creating polymers that have applications in photonics and electronics.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- Research indicates that this compound effectively inhibits serine proteases, demonstrating its potential in therapeutic applications against diseases where these enzymes play a role.
- Synthesis of Biologically Active Compounds :
-
Development of Functional Materials :
- Investigations into its use for functionalizing graphene oxide have shown promising results for chemodosimetry applications, particularly in detecting metal ions.
Mechanism of Action
The mechanism of action of (4-(Pyridin-4-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the coupling reaction .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- The pyridinyl group in this compound introduces nitrogen-based electron-withdrawing effects, improving reactivity in cross-coupling compared to purely aryl boronic acids like 4-Biphenylboronic acid .
- Methylthio and methoxyethyl substituents increase solubility and biological activity but may reduce thermal stability .
Solubility and Stability
- This compound : Stable in organic solvents (e.g., dioxane, DME) but prone to precipitation in aqueous media like RPMI, limiting in vitro biological assays .
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid : Precipitates in RPMI medium, complicating antiproliferative studies despite moderate predicted lipid solubility .
- Pyren-1-yl boronic acid : High hydrophobicity leads to aggregation in aqueous solutions, rendering it unsuitable for cell-based assays .
Reactivity in Cross-Coupling Reactions
Notable Contrasts:
Biological Activity
(4-(Pyridin-4-yl)phenyl)boronic acid, a member of the boronic acid family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridine moiety. Its unique chemical properties facilitate interactions with various biological targets, making it a promising candidate for therapeutic applications.
- Molecular Formula : CHBNO
- Molecular Weight : Approximately 223.1 g/mol
- Structure : The compound features a boronic acid group that allows for reversible binding to diols, enhancing its utility in drug design and biosensor development.
The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions with various biomolecules, including proteins and nucleic acids. As a Lewis acid, it can interact with Lewis bases such as hydroxide anions and amino acid residues in enzymes, potentially modulating their activity.
Anticancer Activity
Numerous studies have reported the anticancer potential of boronic acids, including this compound. These compounds have been shown to inhibit key enzymes involved in cancer progression:
- Inhibition of Proteasomes : Similar to bortezomib, this compound may exhibit proteasome-inhibitory activity, which is crucial for regulating cellular protein levels and apoptosis in cancer cells .
- Kinase Inhibition : Recent research indicates that boronic acids can inhibit various kinases involved in cell growth and migration, such as CLK and ROCK . This inhibition can lead to reduced proliferation of cancer cells.
Antibacterial and Antiviral Activity
Boronic acids have also been explored for their antibacterial and antiviral properties. The ability to form complexes with biological molecules enables these compounds to disrupt essential microbial processes:
- Antibacterial Mechanism : The reversible binding of boronic acids to diols found in bacterial cell walls may impair cell wall synthesis, leading to bacterial cell death .
- Antiviral Applications : Some studies suggest that boronic acids can inhibit viral replication by interfering with viral proteases or polymerases .
Clinical Trials
A number of clinical trials have investigated the efficacy of boronic acids in combination therapies for cancer treatment. Notable trials include:
| Study | Purpose | Phase | Status |
|---|---|---|---|
| Bortezomib in combination with chemotherapy | To evaluate safety and efficacy in multiple myeloma patients | Phase 1/2 | Completed |
| Ixazomib for treating advanced sarcoma | To establish safe dosage levels | Phase 1 | Ongoing |
| Combination therapy with bortezomib for ovarian cancer | To assess dose-limiting toxicities | Phase 1 | Completed |
These trials highlight the ongoing interest in leveraging the properties of boronic acids for therapeutic benefits.
Structure–Activity Relationship (SAR)
Research into the SAR of boronic acid derivatives has shown that modifications at specific positions on the phenyl ring can significantly enhance biological activity. For instance, substituents that improve solubility or increase binding affinity to target proteins can lead to more potent anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (4-(Pyridin-4-yl)phenyl)boronic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, analogous boronic acids (e.g., 4-(acetyl)phenyl boronic acid) are reacted with aryl halides in the presence of a palladium catalyst, base, and solvent (e.g., DMSO or MeOH). Yields depend on substituents and reaction optimization. For instance, 4-(acetyl)phenyl boronic acid achieved a 76% yield under conditions using Rh(I) catalysis and CO₂ .
- Key Data :
| Boronic Acid Derivative | Catalyst | Yield | Reference |
|---|---|---|---|
| 4-(acetyl)phenyl | Rh(I) | 76% | |
| 4-(methoxycarbonyl)phenyl | Rh(I) | 62% |
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : The pyridyl and phenyl protons resonate between δ 8.07–8.10 ppm (aromatic protons), while substituents like acetyl (-CH₃) appear at δ 2.64 ppm .
- HRMS : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 200.02 for C₁₁H₁₁BNO₂) .
- Melting Point : Pure derivatives (e.g., 4-phenoxyphenylboronic acid) melt at 232–245°C, indicating crystallinity .
Advanced Research Questions
Q. What electronic effects govern the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The pyridyl group acts as an electron-withdrawing substituent, polarizing the boronic acid and enhancing electrophilicity. This facilitates transmetalation in Pd-catalyzed couplings. For example, oxidative coupling of 4-(methylthio)phenyl boronic acid under 200 mV showed distinct conductance profiles in single-molecule junctions, highlighting voltage-dependent reactivity .
- Contradictions : Electron-donating groups (e.g., methoxy) reduce coupling efficiency (62% vs. 76% for electron-withdrawing acetyl) .
- Design Strategy : Tune substituents (e.g., trifluoromethyl, nitro) to modulate electronic effects for targeted reactivity .
Q. How can this compound be applied in designing luminescent metal-organic frameworks (MOFs) for sensing?
- Methodology :
- Coordination Chemistry : The pyridyl nitrogen and boronic acid groups act as ligands for metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous MOFs.
- Sensing Mechanism : MOFs with AIE (aggregation-induced emission) properties detect analytes via fluorescence quenching/enhancement. For example, boronic acid-functionalized MOFs bind diols (e.g., glucose) through reversible esterification .
- Data :
| Application | Detection Limit | Reference |
|---|---|---|
| Explosives (e.g., TNT) | 1 ppb | |
| Biomolecules | nM–µM range |
Q. What strategies mitigate contradictions in reported reaction yields for boronic acid derivatives?
- Critical Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
